molecular formula C18H18FN3O2 B12997115 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12997115
M. Wt: 327.4 g/mol
InChI Key: WLBDZABXLFIDFJ-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a pyrimidinyl group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include adjusting temperature, pressure, and the concentration of reagents. The use of catalysts, such as palladium, is also common in these processes to enhance reaction efficiency .

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[2-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H18FN3O2/c19-14-5-3-11(4-6-14)15-9-16(21-17(20-15)12-1-2-12)22-8-7-13(10-22)18(23)24/h3-6,9,12-13H,1-2,7-8,10H2,(H,23,24)

InChI Key

WLBDZABXLFIDFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCC(C3)C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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